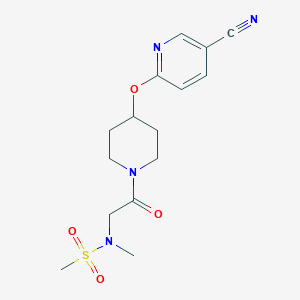

N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

This compound features a piperidine ring substituted with a 5-cyanopyridin-2-yloxy group, linked via a 2-oxoethyl chain to an N-methylmethanesulfonamide moiety. The piperidine scaffold enhances bioavailability, while the cyano group may improve metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

N-[2-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-18(24(2,21)22)11-15(20)19-7-5-13(6-8-19)23-14-4-3-12(9-16)10-17-14/h3-4,10,13H,5-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNRAQPZJIXXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multi-step organic reactions One such method starts with the preparation of the 5-cyanopyridin-2-yl starting material, followed by an etherification reaction to attach the pyridine ring to the piperidine core

Industrial Production Methods: Industrial production often leverages streamlined processes to enhance yield and purity. Typically, high-throughput synthesis techniques and advanced separation methods such as chromatography are employed. Maintaining optimal reaction conditions—temperature, pH, and solvent choice—is crucial for scalability.

Chemical Reactions Analysis

Biological Activity

N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 352.41 g/mol. It features a piperidine ring, a pyridine moiety, and a sulfonamide functional group, which are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₄S |

| Molecular Weight | 352.41 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the 5-cyanopyridin-2-yl derivative followed by etherification to attach the pyridine ring to the piperidine core. Advanced techniques such as chromatography are often employed to enhance yield and purity during industrial production.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, potentially modulating various biological pathways. The presence of the piperidine and pyridine rings suggests possible interactions with neurotransmitter receptors, making it a candidate for neurological studies.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds related to this structure have shown efficacy against various bacteria and fungi, suggesting potential use in treating infections .

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives can exhibit significant anti-inflammatory effects, comparable to established drugs like Indomethacin .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of related compounds, derivatives similar to this compound were tested in vivo using carrageenan-induced paw swelling models in rats. Results showed an anti-inflammatory effect ranging from 33% to 62%, with some compounds achieving efficacy comparable to standard treatments .

Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. The results indicated that certain modifications on the piperidine ring enhanced cytotoxic activity, suggesting that this compound could be further explored for its anticancer properties .

Comparison with Similar Compounds

N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide

Structural Differences :

Functional Implications :

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide

Structural Differences :

- Core Scaffold: Oxazolidinone and cyclohexenyl vs. piperidine-pyridine .

- Substituents: Trifluoromethyl groups (highly lipophilic) vs. cyano.

Functional Implications :

- The oxazolidinone ring may confer rigidity, affecting binding pocket compatibility .

1-(4-((6-(((5-Chloropyrimidin-2-yl)amino)methyl)-2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-N-methylmethanesulfonamide

Structural Differences :

Functional Implications :

- Pyrimidine’s dual nitrogen atoms may improve DNA/RNA targeting but reduce selectivity for non-nucleic acid targets.

- Trifluoromethyl groups increase metabolic resistance compared to cyano .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for analogs in –5, such as amide coupling and piperidine functionalization, but requires precise control for cyanopyridine incorporation .

- Pharmacokinetics : Piperidine-based analogs (e.g., ) show superior bioavailability over piperazine derivatives (), attributed to reduced polarity .

- Target Selectivity: The cyanopyridine moiety may offer balanced electronic effects, avoiding the excessive lipophilicity of trifluoromethyl groups () while maintaining receptor affinity .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents enhance reaction rates for SNAr steps .

- Catalysts : Use of Pd catalysts for coupling reactions to improve yield and reduce byproducts .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the cyanopyridine and piperidine groups. Key signals include δ 8.6–8.8 ppm (pyridine protons) and δ 3.5–4.0 ppm (piperidinyl-O-CH2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 435.15 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and sulfonamide geometry .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Discrepancies often arise from:

- Impurity profiles : Trace byproducts (e.g., des-cyano derivatives) may exhibit off-target effects. Mitigate via orthogonal purification (HPLC + recrystallization) .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor binding. Standardize protocols using validated biological models .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .

Advanced: What methodologies optimize reaction conditions for large-scale synthesis?

- Design of Experiments (DoE) : Employ factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 23 factorial design reduced reaction time by 40% while maintaining >90% yield .

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), improving scalability .

- In-line analytics : Real-time FTIR monitors reaction progress, minimizing batch failures .

Advanced: How do structural modifications influence pharmacological profiles?

- Piperidine substituents : Electron-withdrawing groups (e.g., CN) on the pyridine ring enhance metabolic stability by reducing CYP450-mediated oxidation .

- Sulfonamide methylation : N-methylation decreases plasma protein binding, improving bioavailability (logP reduction from 2.8 to 2.2) .

- SAR studies : Replace the cyanopyridine with fluoropyrimidine (as in structural analogs) to assess changes in kinase inhibition potency (e.g., IC50 shifts from 12 nM to 45 nM) .

Advanced: What computational tools predict binding modes and off-target risks?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) to prioritize synthetic targets .

- ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability (e.g., TPSA >80 Ų indicates low CNS penetration) .

- Machine learning (DeepChem) : Train models on PubChem bioassay data to flag potential hERG channel liabilities .

Advanced: How can researchers validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding (e.g., ΔTm ≥ 2°C confirms engagement) .

- Knockdown/knockout models : CRISPR-Cas9-edited cells lacking the target receptor (e.g., PI3K) establish mechanism-specific activity .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd < 100 nM supports therapeutic potential) .

Advanced: What strategies mitigate chemical instability during storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group .

- Excipient screening : Co-formulate with cyclodextrins to stabilize the cyanopyridine moiety in aqueous buffers .

- Forced degradation studies : Expose to accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., photooxidation of the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.